![molecular formula C17H15F2NO4 B2802246 [2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate CAS No. 1004126-79-7](/img/structure/B2802246.png)
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
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Description
[2-(3,4-Difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Scientific Research Applications
- The synthesis and fungicidal activity of N-acyl-N-(2,3,4-trifluoroanilino)propionates have been studied . These compounds exhibit highly fungicidal activity against pathogens such as Rhizoctonia cerealis and Botrytis cinerea in vitro. Their potential as antifungal agents could be explored further.
- Theoretical studies using density functional theory (DFT) could explore the electronic structure, stability, and reactivity of this compound. Computational simulations might reveal insights into its behavior under different conditions .
Fungicidal Activity
Computational Chemistry
properties
IUPAC Name |
[2-(3,4-difluoroanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO4/c1-23-13-4-2-3-11(7-13)8-17(22)24-10-16(21)20-12-5-6-14(18)15(19)9-12/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUXWHUXLPOMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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